[(tert-Butoxymethyl)sulfanyl]benzene
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Overview
Description
(tert-butoxymethyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a tert-butoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-butoxymethyl)(phenyl)sulfane typically involves the reaction of a phenylsulfane derivative with a tert-butoxymethylating agent.
Industrial Production Methods: Industrial production of (tert-butoxymethyl)(phenyl)sulfane may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (tert-butoxymethyl)(phenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group back to a thiol.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylsulfane derivatives.
Scientific Research Applications
(tert-butoxymethyl)(phenyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (tert-butoxymethyl)(phenyl)sulfane involves its interaction with various molecular targets, depending on the specific application. In oxidation reactions, the sulfane group undergoes electron transfer processes, leading to the formation of sulfoxides or sulfones. In biological systems, it may interact with enzymes or proteins, affecting their function and activity.
Comparison with Similar Compounds
- (tert-butoxymethyl)(methyl)sulfane
- (tert-butoxymethyl)(ethyl)sulfane
- (tert-butoxymethyl)(propyl)sulfane
Comparison: (tert-butoxymethyl)(phenyl)sulfane is unique due to the presence of the phenyl ring, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The phenyl ring can participate in π-π interactions and other aromatic-specific reactions, making it more versatile in certain synthetic applications.
Properties
CAS No. |
62142-40-9 |
---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)12-9-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
JTWJFTLFGAIMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCSC1=CC=CC=C1 |
Origin of Product |
United States |
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